

Application Notes and Protocols for CCT129202 In Vivo Xenograft Studies

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Compound of Interest

Compound Name: CCT129202

Cat. No.: B1683943

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Introduction

CCT129202 is a potent and selective small-molecule inhibitor of Aurora kinases, a family of serine/threonine kinases crucial for regulating mitosis.[1][2] Overexpression of Aurora kinases is frequently observed in a wide range of human cancers and is associated with genetic instability and tumorigenesis.[1][3] **CCT129202** has demonstrated significant anti-proliferative activity in various human tumor cell lines and has shown efficacy in in vivo xenograft models.[2][4] These application notes provide detailed protocols for in vivo xenograft studies using **CCT129202**, along with its mechanism of action and relevant quantitative data.

Mechanism of Action

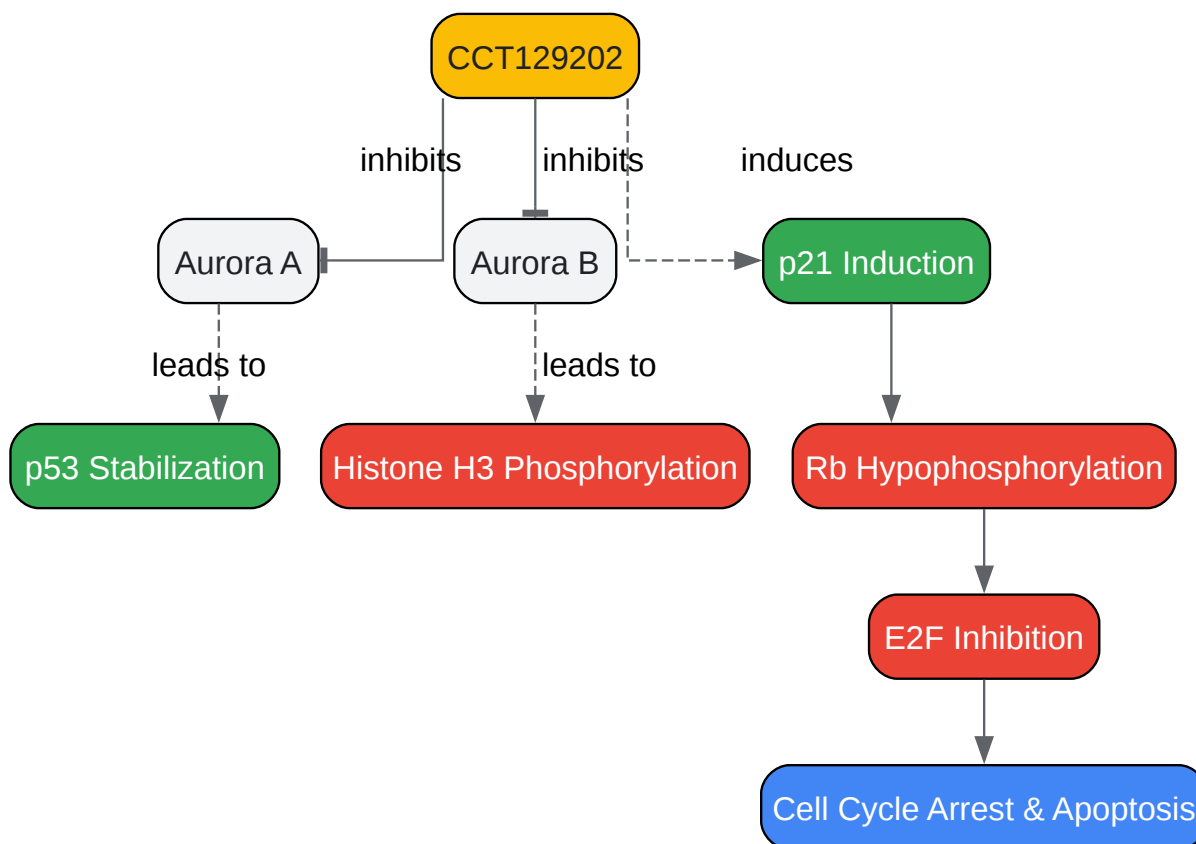
CCT129202 functions as an ATP-competitive inhibitor of Aurora kinases A, B, and C.[3][5] Inhibition of Aurora B, a key component of the chromosomal passenger complex, disrupts proper chromosome segregation and cytokinesis.[6] This leads to a cascade of cellular events including:

- Inhibition of Histone H3 Phosphorylation: A direct marker of Aurora B kinase activity.[4][7]
- Induction of p21: A cyclin-dependent kinase inhibitor, which can occur in a p53-dependent or independent manner.[5][8]

- Hypophosphorylation of Retinoblastoma (Rb) protein: Leading to inhibition of the E2F transcription factor.[1][8]
- Cell Cycle Arrest and Apoptosis: Cells treated with **CCT129202** accumulate with a DNA content of 4N or greater, ultimately leading to programmed cell death.[1][8]
- Stabilization of p53: Inhibition of Aurora A can lead to the stabilization of the p53 tumor suppressor protein.[2][5]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by **CCT129202**.



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Caption: **CCT129202** inhibits Aurora kinases, leading to downstream effects on cell cycle regulation and apoptosis.

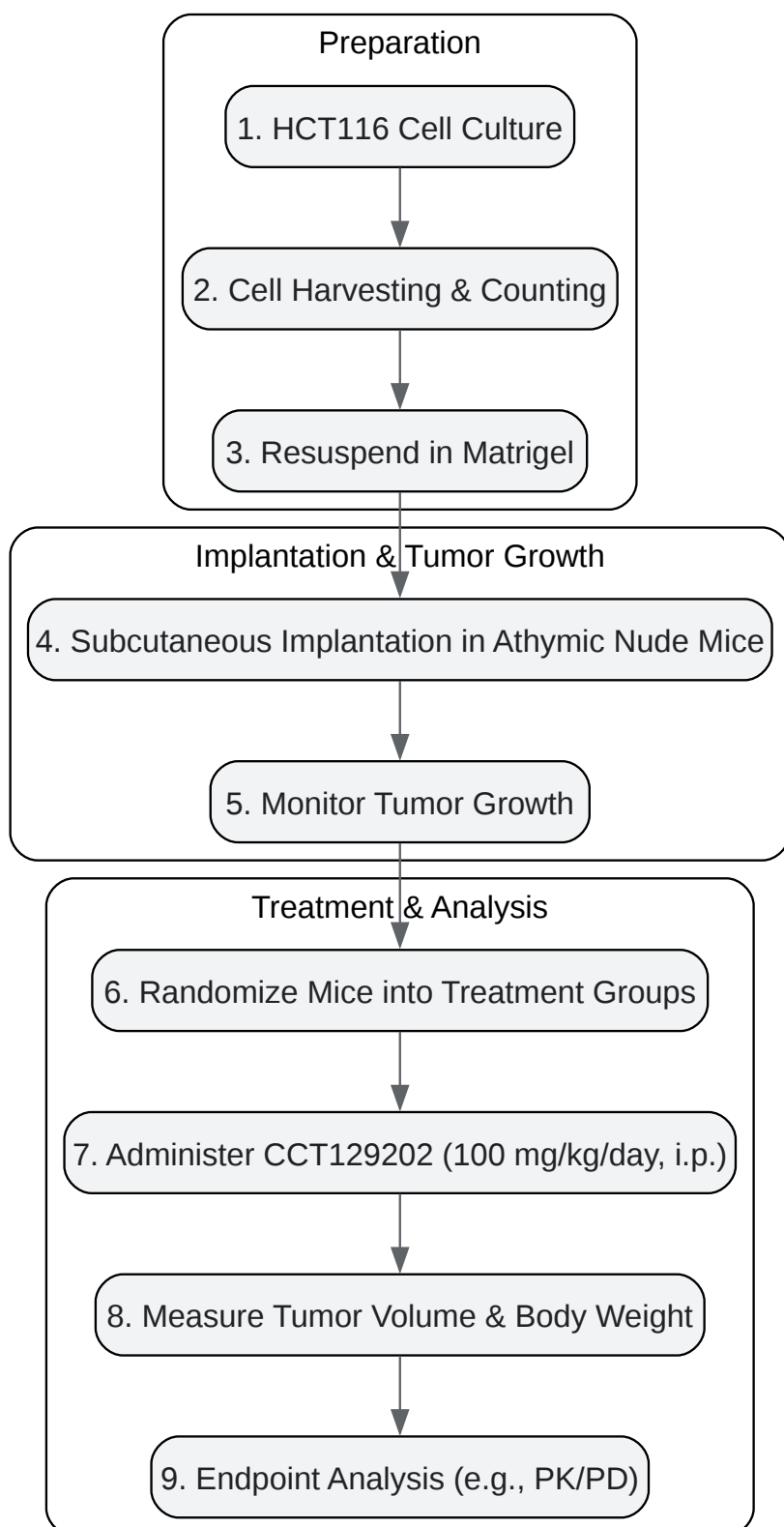
Quantitative Data Summary

The following table summarizes the in vivo efficacy of **CCT129202** in a human colon cancer xenograft model.

Cell Line	Animal Model	Treatment	Dosing Schedule	Study Duration	Endpoint	Result
HCT116	Athymic Nude Mice	CCT12920 2	100 mg/kg/day, intraperitoneal (i.p.)	9 days	Tumor Growth Inhibition	57.7% ^[5]

Experimental Workflow

The diagram below outlines the typical workflow for an in vivo xenograft study with **CCT129202**.



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Caption: Workflow for a typical in vivo xenograft study with **CCT129202**.

Detailed Experimental Protocols

Materials

- Cell Line: HCT116 human colon carcinoma cells
- Animals: Female athymic nude mice (e.g., NCr nu/nu)
- Reagents:
 - **CCT129202**
 - Vehicle control (e.g., appropriate buffer or solvent for **CCT129202**)
 - Matrigel (or similar extracellular matrix gel)
 - Cell culture medium (e.g., McCoy's 5A) with supplements
 - Trypsin-EDTA
 - Phosphate-Buffered Saline (PBS)
- Equipment:
 - Laminar flow hood
 - CO2 incubator
 - Centrifuge
 - Hemocytometer or automated cell counter
 - Syringes and needles (27-30 gauge)
 - Calipers
 - Animal balance

Protocol

1. Cell Culture and Preparation

- Culture HCT116 cells in the recommended medium in a 37°C, 5% CO₂ incubator.
- Passage cells regularly to maintain exponential growth.
- On the day of implantation, harvest cells using trypsin-EDTA and neutralize with complete medium.
- Centrifuge the cell suspension and resuspend the pellet in sterile PBS.
- Count the cells and assess viability (should be >95%).
- Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 1×10^7 cells/mL). Keep the cell suspension on ice.

2. Tumor Cell Implantation

- Anesthetize the athymic nude mice.
- Subcutaneously inject 100 μ L of the HCT116 cell suspension into the right flank of each mouse.

3. Tumor Growth and Monitoring

- Allow the tumors to establish and grow to a palpable size (e.g., 100-150 mm³).
- Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Monitor the body weight and overall health of the animals regularly.

4. Drug Administration

- Once tumors reach the desired size, randomize the mice into treatment and control groups (n=5-10 mice per group).

- Prepare a stock solution of **CCT129202** and the vehicle control.
- Administer **CCT129202** intraperitoneally (i.p.) at a dose of 100 mg/kg daily.
- Administer the vehicle control to the control group using the same volume and schedule.
- Continue treatment for the specified duration (e.g., 9 days).[8]

5. Endpoint Analysis

- Continue to monitor tumor volume and body weight throughout the treatment period.
- At the end of the study, euthanize the mice according to approved institutional guidelines.
- Excise the tumors and measure their final weight and volume.
- (Optional) Collect tumor tissue and blood samples for pharmacokinetic (PK) and pharmacodynamic (PD) analysis. For PD analysis, assess biomarkers such as phospho-histone H3 levels.[4]

Note: All animal procedures should be performed in accordance with the guidelines and regulations of the Institutional Animal Care and Use Committee (IACUC).

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